1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is an organic compound with a complex structure that includes a cyclopentyl group, a pyrazole ring, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopentyl and pyrrole groups. Common synthetic routes may involve:
Cyclization reactions: to form the pyrazole ring.
Alkylation reactions: to introduce the cyclopentyl group.
Condensation reactions: to attach the pyrrole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H21ClN4 |
---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H20N4.ClH/c1-17-8-4-7-14(17)10-15-12-9-16-18(11-12)13-5-2-3-6-13;/h4,7-9,11,13,15H,2-3,5-6,10H2,1H3;1H |
InChI Key |
UYWWIOBCLYHBLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=CN(N=C2)C3CCCC3.Cl |
Origin of Product |
United States |
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